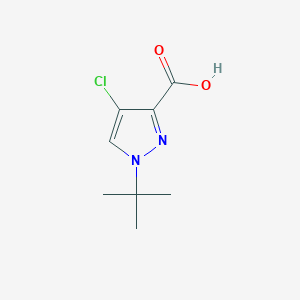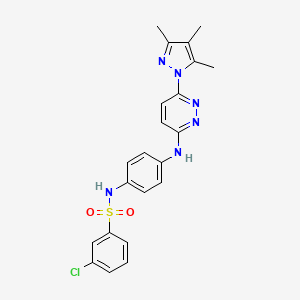
1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The tert-butyl group is a common alkyl substituent in organic chemistry with the structural formula (CH3)3C .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through N-alkylation of pyrazole reactions . The reaction typically involves the preparation of a pyrazole derivative from a halogenated alkane, using an ionic liquid .Wissenschaftliche Forschungsanwendungen
Multigram Synthesis and Material Science Applications
One of the notable applications of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid derivatives is in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. Through a process involving the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and subsequent reactions, these compounds are produced on a multigram scale. This methodology highlights the compound's utility in creating fluorinated derivatives for material science applications, offering potential use in developing novel materials with unique properties (Iminov et al., 2015).
Hydrogen Bonding and Self-assembly
Research also delves into the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding, utilizing derivatives of this compound. These studies demonstrate the compound's ability to form host–guest complexes and layered molecular arrays, which are crucial for developing supramolecular structures and materials. Such arrays can be applied in designing new materials for catalysis, separation processes, or nanotechnology (Armstrong et al., 2002).
Catalysis and Reaction Mechanisms
The compound and its derivatives have been studied for their roles in catalysis and reaction mechanisms. For instance, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves the nitration of corresponding carboxylic acids, showcasing the compound's versatility in synthesizing nitrogen-rich heterocycles. These heterocycles are of interest for their potential applications in pharmaceuticals and agrochemicals, demonstrating the compound's relevance in synthetic organic chemistry and catalysis (Ivanov, 2021).
Metal-Organic Frameworks (MOFs) and Porous Materials
Additionally, derivatives of this compound are employed in the synthesis of metal-organic frameworks (MOFs), highlighting its application in the development of porous materials. These materials have significant potential in gas storage, separation technologies, and catalysis, underscoring the compound's utility in advanced material science and engineering (Jacobsen et al., 2018).
Wirkmechanismus
Target of Action
It’s known that tert-butyl groups and pyrazole derivatives have significant roles in various biological activities .
Mode of Action
Tert-butyl groups are known to react with a hydrogen halide, producing an alkyl halide and water . This reaction involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as the substrate .
Biochemical Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds containing tert-butyl groups and pyrazole rings have been associated with various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of the compound .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASFEAJBFJIHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)





![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)
